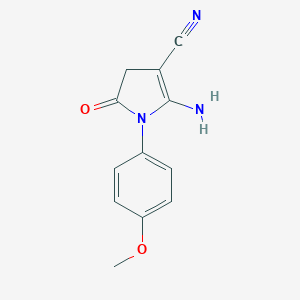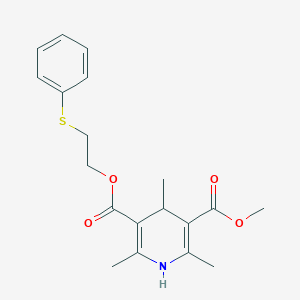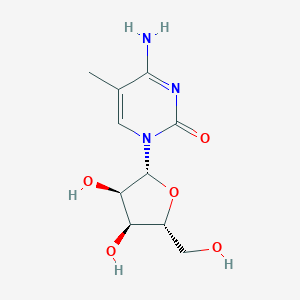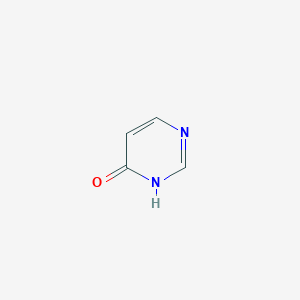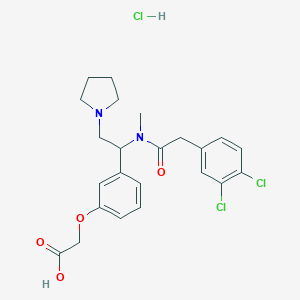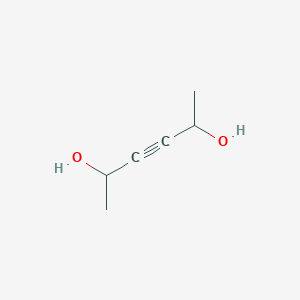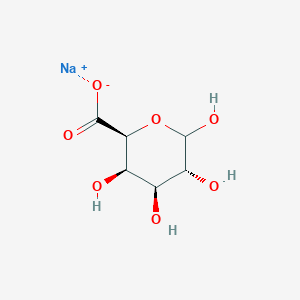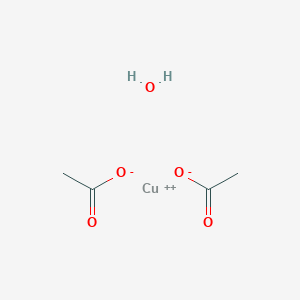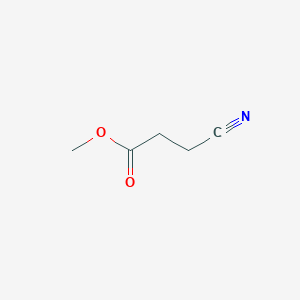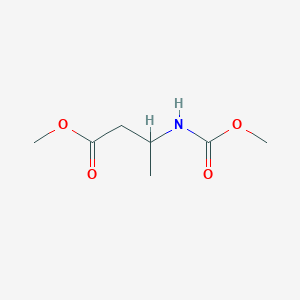
Methyl 3-(methoxycarbonylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(methoxycarbonylamino)butanoate, also known as MMB, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a derivative of butanoic acid and is commonly used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(methoxycarbonylamino)butanoate has been studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Methyl 3-(methoxycarbonylamino)butanoate has also been studied for its potential use as a reaction intermediate in organic synthesis. Additionally, Methyl 3-(methoxycarbonylamino)butanoate has been used as a starting material for the synthesis of other compounds, such as amino acids and peptides.
Wirkmechanismus
The exact mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. This mechanism of action has been studied extensively and has been found to be effective against a wide range of microorganisms.
Biochemische Und Physiologische Effekte
Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant toxicological effects on humans or animals. It is rapidly metabolized in the body and is excreted in the urine. Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant effects on blood pressure, heart rate, or respiratory rate. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(methoxycarbonylamino)butanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, Methyl 3-(methoxycarbonylamino)butanoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 3-(methoxycarbonylamino)butanoate can be difficult to purify, which can lead to impurities in the final product.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-(methoxycarbonylamino)butanoate. One potential area of research is the development of new antimicrobial agents based on the structure of Methyl 3-(methoxycarbonylamino)butanoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate and its biochemical and physiological effects. Finally, there is potential for the development of new synthetic methods for the production of Methyl 3-(methoxycarbonylamino)butanoate and its derivatives.
Conclusion:
In conclusion, Methyl 3-(methoxycarbonylamino)butanoate is a chemical compound that has been widely studied for its potential applications in various fields of science. It is synthesized through the reaction of butanoic acid with methanol and ethyl chloroformate, followed by reaction with ammonia. Methyl 3-(methoxycarbonylamino)butanoate has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Its mechanism of action is believed to involve the disruption of cell membranes in microorganisms. Methyl 3-(methoxycarbonylamino)butanoate has no significant toxicological effects on humans or animals and has several advantages for use in lab experiments. Further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate and its potential applications in various fields of science.
Synthesemethoden
The synthesis of Methyl 3-(methoxycarbonylamino)butanoate involves the reaction of butanoic acid with methanol and ethyl chloroformate. The resulting compound is then reacted with ammonia to yield Methyl 3-(methoxycarbonylamino)butanoate. This synthesis method has been extensively studied and optimized to yield high purity and yield of Methyl 3-(methoxycarbonylamino)butanoate.
Eigenschaften
CAS-Nummer |
116173-72-9 |
|---|---|
Produktname |
Methyl 3-(methoxycarbonylamino)butanoate |
Molekularformel |
C7H13NO4 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
methyl 3-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C7H13NO4/c1-5(4-6(9)11-2)8-7(10)12-3/h5H,4H2,1-3H3,(H,8,10) |
InChI-Schlüssel |
SQEMIAJIDMEGQR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)NC(=O)OC |
Kanonische SMILES |
CC(CC(=O)OC)NC(=O)OC |
Synonyme |
Butanoic acid, 3-[(methoxycarbonyl)amino]-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



